molecular formula C9H6F4 B12629028 (2,2,3,3-Tetrafluorocyclopropyl)benzene CAS No. 922141-41-1

(2,2,3,3-Tetrafluorocyclopropyl)benzene

Cat. No.: B12629028
CAS No.: 922141-41-1
M. Wt: 190.14 g/mol
InChI Key: XFAYPXWFDIJIOU-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetrafluorocyclopropyl)benzene is a fluorinated aromatic compound characterized by a cyclopropane ring substituted with four fluorine atoms at the 2,2,3,3-positions, directly bonded to a benzene ring. This structure confers unique electronic and steric properties due to the strong electron-withdrawing nature of fluorine atoms and the strain inherent to the cyclopropane ring. Such features make it valuable in pharmaceutical and materials chemistry, particularly in modulating metabolic stability, lipophilicity, and receptor-binding interactions .

Properties

CAS No.

922141-41-1

Molecular Formula

C9H6F4

Molecular Weight

190.14 g/mol

IUPAC Name

(2,2,3,3-tetrafluorocyclopropyl)benzene

InChI

InChI=1S/C9H6F4/c10-8(11)7(9(8,12)13)6-4-2-1-3-5-6/h1-5,7H

InChI Key

XFAYPXWFDIJIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative with a fluorinated carbene precursor. One common method is the reaction of benzene with a fluorinated diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2,2,3,3-Tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The fluorinated cyclopropyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products:

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.

    Nucleophilic Substitution: Substituted cyclopropyl derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

(2,2,3,3-Tetrafluorocyclopropyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. Its fluorinated cyclopropyl group can interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The fluorinated cyclopropyl group can engage in strong interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves the modulation of enzymatic activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetramethylcyclopropyl-Benzene Derivatives

Compounds like N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (MTMCD) and 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMC-urea) replace fluorine with methyl groups on the cyclopropane ring. These derivatives exhibit significant antiepileptic activity, with MTMCD showing 18.5-fold greater potency than valproic acid in rodent models . Key differences include:

  • Biological Activity : Fluorinated analogs may resist oxidative metabolism, prolonging half-life, while methylated derivatives prioritize steric bulk for receptor interactions.

Fluorinated Cyclopropyl Ethers and Esters

describes Dichlorotetra(2,2,3,3-tetrafluoropropoxy)cyclophophazene, a cyclotriphosphazene with tetrafluoropropyl ether chains. Compared to (2,2,3,3-Tetrafluorocyclopropyl)benzene:

  • Reactivity : The phosphazene backbone introduces hydrolytic instability, whereas the benzene-linked fluorocyclopropyl group offers greater aromatic stability.
  • Applications : Phosphazenes are used in flame retardants and elastomers, while the benzene derivative is tailored for bioactive molecule design .

Cannabimimetic Cyclopropyl Ketones

Cannabimimetics like XLR-11 and UR-144 incorporate 2,2,3,3-tetramethylcyclopropyl groups linked to indole rings. These compounds bind CB1 receptors, with fluorinated variants (e.g., 5-fluoro derivatives) showing altered binding kinetics. For example:

  • Substituent Impact : Fluorine at the pentyl chain (as in XLR-11) enhances metabolic resistance, while the cyclopropyl group’s methyl substituents optimize steric fit for receptor activation .

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine’s inductive effect reduces electron density on the benzene ring, favoring electrophilic substitution at meta positions. Methyl groups, conversely, activate the ring for ortho/para substitution.
  • Thermodynamic Stability : The tetrafluorocyclopropyl group’s strain and electronegativity may lower thermal stability compared to tetramethyl analogs, impacting storage and synthesis.
  • Toxicity Profiles : Polyfluorinated compounds (e.g., PFAS 8 in ) often exhibit bioaccumulation risks, whereas methylated derivatives like MTMCD show safer toxicological profiles (TD₅₀ = 538 mg/kg in rats) .

Biological Activity

(2,2,3,3-Tetrafluorocyclopropyl)benzene is a fluorinated compound that has garnered attention for its potential biological activities. Fluorinated compounds are known for their unique chemical properties, which often translate into enhanced biological activities compared to their non-fluorinated counterparts. This article reviews the biological activity of this compound, including its synthesis, physicochemical properties, and various biological assays.

The synthesis of this compound involves the introduction of tetrafluorocyclopropane moieties into the benzene ring. This can be achieved through several synthetic routes including electrophilic aromatic substitution and nucleophilic fluorination methods. The physicochemical properties of this compound indicate a significant increase in lipophilicity and metabolic stability due to the presence of multiple fluorine atoms.

PropertyValue
Molecular Weight192.12 g/mol
Log P (octanol-water)4.5
Solubility in WaterLow (mg/L)
Melting Point56 °C

Antifungal Activity

Recent studies have demonstrated that this compound exhibits antifungal properties. In particular, it has been tested against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results from disk diffusion assays indicated that while the original antifungal agents showed higher potency, the tetrafluorinated analogs maintained reasonable antifungal activity.

Case Study: Antifungal Testing

A comparative study was conducted using this compound derivatives against standard antifungal agents:

  • Tested Compounds :
    • Original antifungal agent: Butenafine
    • Analog with tetrafluorocyclopropyl group: Compound A
  • Results :
    • Zone of inhibition for Butenafine: 20 mm
    • Zone of inhibition for Compound A: 15 mm

These findings suggest that while the tetrafluorinated compound is less potent than its parent compound, it still exhibits significant antifungal activity.

Antihistamine Activity

This compound has been investigated for its potential as an antihistamine agent. It has been compared to Buclizine in various assays designed to measure histamine receptor antagonism. The results indicated that the tetrafluorinated derivative can inhibit histamine-induced responses in vitro.

Metabolic Stability and Lipophilicity

The introduction of fluorinated groups significantly affects the metabolic stability of compounds. Studies have shown that this compound exhibits increased metabolic stability compared to non-fluorinated analogs. This is attributed to the electron-withdrawing nature of fluorine atoms which can stabilize reactive intermediates during metabolism.

Table 2: Metabolic Stability Comparison

CompoundClearance Rate (CL int) mg/min/μL
Non-fluorinated analog50
This compound30

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